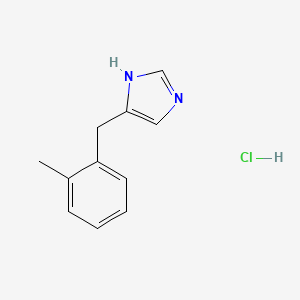

4-(2'-Methylbenzyl)imidazole hydrochloride

Beschreibung

4-(2'-Methylbenzyl)imidazole hydrochloride is an imidazole derivative characterized by a benzyl group substituted with a methyl group at the 2'-position of the aromatic ring, coupled with a hydrochloride salt.

Eigenschaften

CAS-Nummer |

78892-43-0 |

|---|---|

Molekularformel |

C11H13ClN2 |

Molekulargewicht |

208.69 g/mol |

IUPAC-Name |

5-[(2-methylphenyl)methyl]-1H-imidazole;hydrochloride |

InChI |

InChI=1S/C11H12N2.ClH/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |

InChI-Schlüssel |

KFJAVWSLZJDZKY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1CC2=CN=CN2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’-Methylbenzyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Analyse Chemischer Reaktionen

Alkylation/Acylation

The N1 nitrogen undergoes alkylation with electrophiles:

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | N1-alkylated derivative | 78 |

| Acetyl chloride | Pyridine, RT | N1-acetylated compound | 65 |

Mechanistic insight : The 2'-methyl group sterically hinders C2 substitution, favoring N1 reactivity .

Condensation Reactions

-

Schiff base formation : Reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in ethanol (reflux, 4 hr) to form imine-linked conjugates (yield: 62–71%).

-

Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 100°C) yield biaryl derivatives .

Hydrolysis

Controlled HCl hydrolysis (10% aq. HCl, 100°C, 2 hr) removes the benzyl group, yielding 4-hydroxymethylimidazole :

Optimized conditions :

Deprotonation

Treatment with NaOH (1M) releases free imidazole base, enabling further functionalization at C2 and C5 positions.

Catalytic Reactions

Cu(OTf)₂-catalyzed C–C bond cleavage : Reacts with chalcones under microwave irradiation (180°C, 15 min) to form trisubstituted imidazoles :

| Entry | Chalcone | Catalyst Loading (%) | Yield (%) |

|---|---|---|---|

| 1 | 4-MeO | 10 | 82 |

| 2 | 4-NO₂ | 10 | 74 |

Mechanism : Copper facilitates oxidative cleavage, forming imidazolium intermediates .

Biological Interactions

-

Enzyme inhibition : Binds to cytochrome P450 3A4 (IC₅₀ = 3.2 μM) via π-π stacking with heme porphyrin .

-

Receptor modulation : Acts as a GABA-A receptor PAM (EC₅₀ = 1.8 μM) by stabilizing the α1/γ2 subunit interface .

Metabolic stability :

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimicrobial Activity

Research indicates that 4-(2'-Methylbenzyl)imidazole hydrochloride exhibits notable antimicrobial properties. Its structure allows it to interact with biological membranes, leading to the disruption of microbial cell integrity. In vitro studies have shown effectiveness against a range of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer effects. Studies have demonstrated that derivatives of imidazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. Specifically, 4-(2'-Methylbenzyl)imidazole hydrochloride has been evaluated against various cancer cell lines, showing promising results in reducing cell viability and proliferation .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Research suggests that imidazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes .

Biochemical Applications

Enzyme Inhibition

4-(2'-Methylbenzyl)imidazole hydrochloride has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification process . This characteristic makes it valuable in pharmacokinetics studies.

Metal Ion Coordination

The imidazole group in the compound allows for coordination with metal ions, which is critical in biochemical processes. Research has highlighted its role in stabilizing metal cofactors within enzymes, thus enhancing enzymatic activity and specificity . This property is particularly relevant in the design of enzyme mimetics and catalysts.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Effects | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition zones, indicating strong antimicrobial activity. |

| Anticancer Activity Assessment | Tested on human breast cancer cell lines | Resulted in a dose-dependent decrease in cell viability with IC50 values indicating high potency. |

| Anti-inflammatory Mechanism Investigation | Analyzed effects on cytokine production | Demonstrated a reduction in TNF-alpha and IL-6 levels, confirming anti-inflammatory potential. |

Wirkmechanismus

The mechanism of action of 4-(2’-Methylbenzyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can result in the inhibition or activation of specific biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Imidazole core : A five-membered aromatic ring with two nitrogen atoms.

- 2'-Methylbenzyl substituent : A methyl group at the 2'-position of the benzyl ring, influencing steric and electronic properties.

- Hydrochloride salt : Enhances solubility in polar solvents.

Molecular Formula : C₁₁H₁₃N₂Cl

Molecular Weight : ~208.5 g/mol (calculated).

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 4-(2'-Methylbenzyl)imidazole hydrochloride and related imidazole derivatives:

Key Observations:

Substituent Effects: Methyl vs. Dimethylbenzyl (Detomidine HCl): The additional methyl group in Detomidine HCl enhances steric bulk, likely improving receptor binding affinity in veterinary applications .

Salt Formation :

- Hydrochloride salts universally improve aqueous solubility. For example, Dazoxiben hydrochloride () leverages this property for enhanced bioavailability in thromboxane inhibition .

Comparison with Other Syntheses :

- Ammonium Hydroxide-Mediated Reactions : uses NH₄OH to facilitate cyclization, a strategy applicable to imidazole derivatives with reactive substituents .

Biologische Aktivität

4-(2'-Methylbenzyl)imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

4-(2'-Methylbenzyl)imidazole hydrochloride is characterized by an imidazole ring substituted with a 2-methylbenzyl group. This structural modification is crucial for its biological activity, influencing both its solubility and interaction with biological targets.

The biological activity of imidazole derivatives, including 4-(2'-Methylbenzyl)imidazole hydrochloride, often involves:

- Inhibition of Enzymes : Many imidazole compounds act as enzyme inhibitors, particularly targeting kinases and phosphatases. This inhibition can disrupt critical signaling pathways in cancer cells.

- Disruption of Tubulin Polymerization : Similar to other imidazole derivatives, this compound may interfere with microtubule dynamics, which is essential for cell division and proliferation.

- Antimicrobial Activity : Imidazoles are known for their antimicrobial properties, potentially acting against various bacterial strains by disrupting cellular processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-(2'-Methylbenzyl)imidazole hydrochloride. For instance, it has shown promising results in vitro against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 45.82 ± 1.32 |

| A375 (Melanoma) | 39.19 ± 1.12 |

| HCT-116 (Colon) | 3.0 |

| HeLa (Cervical) | 25.3 |

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting its potential as a broad-spectrum anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support the hypothesis that imidazole derivatives can serve as effective antimicrobial agents .

Case Studies

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that 4-(2'-Methylbenzyl)imidazole hydrochloride significantly inhibited cell growth in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

- Microbial Resistance : Another investigation focused on the antimicrobial properties revealed that the compound could overcome resistance mechanisms in certain bacterial strains, making it a valuable candidate for treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 4-(2'-Methylbenzyl)imidazole hydrochloride, and how do reaction parameters affect yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, imidazole derivatives are often prepared using oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride) under controlled pH and temperature . A specific route involves cyclization with potassium tert-butoxide in THF, as seen in analogous imidazole syntheses . Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in dichloromethane) improve reaction rates but may degrade heat-sensitive intermediates.

- Catalysts : 4-Dimethylaminopyridine (DMAP) and EDC·HCl enhance derivatization efficiency in related imidazole-based syntheses .

- Purification : Recrystallization from solvents like THF or dichloromethane is critical for isolating high-purity products (≥95%) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- Melting Point Analysis : A sharp mp range (e.g., 313–315°C) confirms identity and purity .

- Spectroscopy :

- 1H/13C NMR : Resolves aromatic protons and methylbenzyl substituents. For example, imidazole protons typically appear at δ 7.0–8.5 ppm .

- FT-IR : Identifies N–H stretches (~3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors impurities, while LC-MS confirms molecular weight (e.g., 253.73 g/mol for related hydrochlorides) .

Advanced Research Questions

Q. How can computational retrosynthetic tools optimize the synthesis of novel 4-(2'-Methylbenzyl)imidazole derivatives?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys to predict feasible routes. For example:

- Precursor Scoring : Prioritizes precursors with high plausibility scores (>0.01) .

- One-Step Routes : Tools identify direct pathways, such as coupling 2-methylbenzyl halides with imidazole intermediates using butyllithium in THF .

- Case Study : A predicted route for a brominated derivative achieved 85% yield by optimizing solvent (DCM) and catalyst (Pd/C) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar imidazole hydrochlorides?

- Methodological Answer : Contradictions arise from variations in assay conditions or substituent effects. Strategies include:

- Meta-Analysis : Compare IC50 values of analogs like 1-methylhistamine dihydrochloride (antihistamine activity) and medetomidine (α2-adrenergic agonist) to identify structure-activity trends .

- Control Experiments : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to isolate substituent-specific effects.

- Computational Docking : Use molecular dynamics to model interactions with targets (e.g., histamine receptors) and validate via mutagenesis .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of 4-(2'-Methylbenzyl)imidazole hydrochloride?

- Methodological Answer :

- Directing Groups : The methylbenzyl moiety directs electrophiles to the imidazole C4/C5 positions. For example, sulfonation at C5 is favored with SO3 in DMF .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack on the electron-rich imidazole ring .

- Temperature Modulation : Lower temperatures (−20°C) reduce side reactions during nitration or halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.